Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] benzene-1,3-dicarboxylate
Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] benzene-1,3-dicarboxylate
Brand Name:
Vulcanchem
CAS No.:
119581-93-0
VCID:
VC0054830
InChI:
InChI=1S/C28H38O6/c1-3-31-17-21-8-12-23(13-9-21)19-33-27(29)25-6-5-7-26(16-25)28(30)34-20-24-14-10-22(11-15-24)18-32-4-2/h3-7,16,21-24H,1-2,8-15,17-20H2
SMILES:
C=COCC1CCC(CC1)COC(=O)C2=CC(=CC=C2)C(=O)OCC3CCC(CC3)COC=C
Molecular Formula:
C28H38O6
Molecular Weight:
470.6 g/mol
Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] benzene-1,3-dicarboxylate
CAS No.: 119581-93-0
Main Products
VCID: VC0054830
Molecular Formula: C28H38O6
Molecular Weight: 470.6 g/mol
CAS No. | 119581-93-0 |
---|---|
Product Name | Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] benzene-1,3-dicarboxylate |
Molecular Formula | C28H38O6 |
Molecular Weight | 470.6 g/mol |
IUPAC Name | bis[[4-(ethenoxymethyl)cyclohexyl]methyl] benzene-1,3-dicarboxylate |
Standard InChI | InChI=1S/C28H38O6/c1-3-31-17-21-8-12-23(13-9-21)19-33-27(29)25-6-5-7-26(16-25)28(30)34-20-24-14-10-22(11-15-24)18-32-4-2/h3-7,16,21-24H,1-2,8-15,17-20H2 |
Standard InChIKey | AEIRDZABQGATLB-UHFFFAOYSA-N |
SMILES | C=COCC1CCC(CC1)COC(=O)C2=CC(=CC=C2)C(=O)OCC3CCC(CC3)COC=C |
Canonical SMILES | C=COCC1CCC(CC1)COC(=O)C2=CC(=CC=C2)C(=O)OCC3CCC(CC3)COC=C |
PubChem Compound | 4416264 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume